5-Chloro-1H-pyrazolo[3,4-B]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECUHMBHBVKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C=NNC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1h Pyrazolo 3,4 B Pyrazine and Core Ring Systems
De Novo Synthetic Routes to the Pyrazolo[3,4-B]pyrazine Core
De novo synthesis involves the construction of the pyrazine (B50134) portion of the molecule from a pyrazole-based starting material. These methods are fundamental for creating the core bicyclic structure.
The construction of the pyrazolo[3,4-b]pyrazine ring system heavily relies on the cyclization of appropriately substituted precursors. Key starting materials include 5-aminopyrazoles and pyrazine derivatives like 3-chloro-2-cyanopyrazine.
One common approach involves the reaction of 5-aminopyrazole derivatives with reagents that can form the pyrazine ring. For instance, the key intermediate 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can be obtained in a one-pot synthesis through the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile (B47326). nih.govresearchgate.net This demonstrates how a functionalized aminopyrazole can undergo condensation and cyclization to yield the desired fused heterocyclic system.
Alternatively, the pyrazolo[3,4-b]pyrazine core can be synthesized starting from pyrazine precursors. The treatment of 3-chloro-2-cyanopyrazine with various hydrazine (B178648) derivatives, such as 1,1-dimethyl-hydrazine or methylhydrazine, can yield the corresponding pyrazolo[3,4-b]pyrazine derivatives, depending on the reaction conditions. researchgate.net A scalable synthesis for the isomeric 6-chloro-1H-pyrazolo[3,4-b]pyrazine starts with 2,6-dichloropyrazine (B21018). acs.org This process involves a metalation/formylation sequence to produce an aldehyde intermediate, which is then cyclized with hydrazine monohydrate at elevated temperatures to form the pyrazolopyrazine core. acs.org
| Precursor(s) | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole and Malononitrile | One-pot reaction | 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | nih.gov |
| 3-Chloro-2-cyanopyrazine and Methylhydrazine | Cyclization reaction | 1-Methyl-1H-pyrazolo[3,4-b]pyrazine | researchgate.net |
| 2,6-Dichloropyrazine | 1. i-Pr₂NMgCl·LiCl (formylation) 2. Hydrazine monohydrate, 100 °C, DMSO (cyclization) | 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | acs.org |
| ortho-Aminonitrosopyrazoles and Cyclic β-diketones | Cyclocondensation reaction | Fused pyrazolo[3,4-b]pyrazines | semopenalex.org |
Regioselectivity, or the control of substituent placement on the heterocyclic core, is a critical aspect of synthesis. In the context of de novo routes, the substitution pattern of the final product is largely determined by the structure of the precursors. For example, in the synthesis of pyrazolo[3,4-b]pyridines (a structurally related system), the reaction between a non-symmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole can lead to two different regioisomers. mdpi.com The outcome depends on the relative electrophilicity of the two carbonyl groups. mdpi.com
Similar principles apply to pyrazolo[3,4-b]pyrazine synthesis. When constructing the pyrazine ring, the inherent reactivity of the positions on the starting pyrazole (B372694) ring and the nature of the cyclizing partner dictate the final arrangement. For instance, cascade reactions, such as the 6-endo-dig cyclization used for synthesizing functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrate excellent regional selectivity, which can be switched based on the reagents used. nih.gov These advanced methods highlight the potential for precise control over the functionalization of the heterocyclic framework during its initial construction.
Post-Synthetic Modification Strategies for the Pyrazolo[3,4-B]pyrazine Scaffold
Once the core pyrazolo[3,4-b]pyrazine ring system is formed, it can be further modified to introduce a variety of functional groups. This is a common strategy to create diverse libraries of compounds from a single core structure.
The introduction of halogen atoms, such as the chloro group at the 5-position, is a key post-synthetic modification. Halogenated heterocycles are valuable intermediates for further functionalization, particularly in cross-coupling reactions. beilstein-archives.org Direct C-H halogenation is an efficient method for this purpose. For related pyrazole systems, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are used to install halogen atoms at specific positions under mild, metal-free conditions. beilstein-archives.org
In a specific example involving the related pyrazolo[3,4-b]pyridine scaffold, 5-Bromo-1H-pyrazolo[3,4-b]pyridine was converted to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine by treatment with N-iodosuccinimide in DMF at 60 °C. rsc.org This demonstrates a regioselective halogenation at the C-3 position. The introduction of the 5-chloro group onto the pyrazolo[3,4-b]pyrazine core would likely follow similar principles, utilizing a suitable chlorinating agent and optimized reaction conditions to achieve the desired specificity.
The chlorine atom at the 5-position of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine is a versatile handle for introducing a wide array of functional groups through substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring activates the 5-chloro substituent towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophilic species. In related heterocyclic systems like 5-halo-1H-pyrazolo[3,4-c]pyridines, the halogen at the C-5 position can be readily displaced by primary, secondary, and aromatic amines in Buchwald-Hartwig amination reactions. worktribe.com
Suzuki Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. organic-chemistry.orgharvard.edu A 5-chloro- or 5-bromo-pyrazolo[3,4-b]pyrazine can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate more complex, substituted derivatives. researchgate.netnih.gov These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system. nih.govnih.gov This methodology is highly valued for its functional group tolerance and its ability to construct biaryl structures, which are common motifs in medicinally important compounds. researchgate.net
| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodination | N-iodosuccinimide (NIS), DMF, 60 °C | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| 5-Bromoindazoles | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-Aryl/heteroaryl indazoles | nih.gov |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | 5-Amino-1H-pyrazolo[3,4-c]pyridines | worktribe.com |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Suzuki Coupling | Aryl boronic acid, XPhosPdG2/XPhos, THF, 80 °C | 3-Aryl pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |
Green Chemistry Approaches and Scalable Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Green chemistry approaches, such as microwave-assisted synthesis and continuous flow technology, have been successfully applied to the synthesis of pyrazolo[3,4-b]pyrazines and related heterocycles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives has been efficiently achieved using microwave-assisted multi-component reactions. semopenalex.orgresearchgate.netnih.gov For example, the three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones to form pyrazolo[3,4-b]pyridine-spirocycloalkanediones is effectively promoted by microwave irradiation. researchgate.net
Continuous Flow Synthesis: For large-scale production, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. A continuous manufacturing process for 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed to meet the demands for its use as a key intermediate in pharmaceutical manufacturing. acs.org This process involves the flow metalation/formylation of 2,6-dichloropyrazine followed by a cyclization step with hydrazine. acs.org The use of flow reactors allows for better control over reaction parameters and the safe handling of potentially energetic intermediates, making it a superior method for industrial-scale synthesis. acs.orgnih.gov
| Method | Advantages | Disadvantages/Challenges | Reference |
|---|---|---|---|
| Conventional Heating | Well-established, simple equipment | Long reaction times, lower yields, potential side reactions | nih.gov |
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, cleaner products | Specialized equipment required, scalability can be challenging | researchgate.netnih.govosi.lv |
| Continuous Flow | High scalability, improved safety, precise control of conditions, high efficiency | High initial setup cost, requires process optimization | acs.orgnih.gov |
Comparative Analysis of Synthetic Efficiencies and Yields
The synthesis of this compound can be approached through various methodologies, primarily involving either the construction of the pyrazine ring onto a pre-existing pyrazole core or the formation of the pyrazole ring from a functionalized pyrazine. The efficiency and yield of these reactions are highly dependent on the chosen precursors, catalysts, and reaction conditions. A comparative analysis of these synthetic routes reveals significant differences in their outcomes.
Key strategies for forming the core 1H-pyrazolo[3,4-b]pyrazine ring system include the cyclocondensation of substituted pyrazoles with dicarbonyl compounds or their equivalents, and the reaction of functionalized pyrazines with hydrazines. Subsequent chlorination is then required to afford the final target compound.
Route 1: Pyrazine Ring Formation from a Pyrazole Precursor
One established method involves the reaction of a functionalized pyrazole, such as 5-amino-3-methyl-4-nitroso-1-phenylpyrazole, with a dicarbonyl equivalent like malononitrile. This approach facilitates a one-pot synthesis to create a highly substituted pyrazolo[3,4-b]pyrazine core. nih.gov For instance, the reaction between 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile yields 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, a key intermediate for further derivatization. nih.gov
Another strategy employs the reaction of 5-aminopyrazoles with alkynyl aldehydes. This method's efficiency is influenced by the catalyst and additives used. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-phenylpropiolaldehyde using a silver trifluoroacetate (B77799) catalyst and trifluoromethanesulfonic acid as an additive in dimethylacetamide (DMAc) at 100°C proceeds smoothly to form substituted pyrazolo[3,4-b]pyridines, a related but different heterocyclic system, in yields ranging from 64-78%. nih.gov While not a direct synthesis of the pyrazine analogue, this highlights a modern approach to forming fused pyrazole systems with moderate to good yields.
Route 2: Pyrazole Ring Formation from a Pyrazine Precursor
An alternative pathway begins with a functionalized pyrazine. The treatment of 3-chloro-2-cyanopyrazine with various hydrazine derivatives, such as methylhydrazine or 1,1-dimethyl-hydrazine, leads to the formation of the corresponding 1H-pyrazolo[3,4-b]pyrazine derivatives. nih.gov The efficiency of this cyclization is dependent on the specific hydrazine and the reaction conditions employed. This route is advantageous as it directly constructs the desired bicyclic core.
Chlorination Step
Once the 1H-pyrazolo[3,4-b]pyrazine core is synthesized, the introduction of a chlorine atom at the C5 position is the final step. Direct chlorination of heterocyclic systems can be achieved with various reagents. The chlorination of N-arylsulfonyl-3-aryl-5-aminopyrazoles, a related substrate, using N-Chlorosuccinimide (NCS) in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce the corresponding chlorinated products in yields ranging from 48% to 72%. beilstein-archives.org This method represents a viable route for the chlorination of the pyrazolo[3,4-b]pyrazine ring.
Alternatively, reagents like phosphorus oxychloride (POCl₃), often in the presence of dimethylformamide (DMF) (Vilsmeier-Haack reagent), are commonly used to achieve both cyclization and chlorination of heterocyclic precursors in a single step. researchgate.net For example, this reagent is effective in converting 5-acetylamino-3-methyl-1-phenylpyrazole into a 6-chloro-substituted pyrazolo[3,4-b]pyridine derivative. researchgate.net This suggests its potential utility for the synthesis of this compound from a suitable pyrazolo[3,4-b]pyrazin-5-one precursor.
The following tables provide a comparative overview of the yields reported for these different synthetic strategies.
| Starting Materials | Product | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole + Malononitrile | 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | Not specified (One-pot) | Not specified | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine + 3-Phenylpropiolaldehydes | Substituted 1H-Pyrazolo[3,4-b]pyridines | Ag(CF₃CO₂) / TfOH | 64-78% | nih.gov |
| 3-Chloro-2-cyanopyrazine + Hydrazine Derivatives | Substituted 1H-Pyrazolo[3,4-b]pyrazines | Not specified | Not specified | nih.gov |
| Substrate | Chlorinating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Arylsulfonyl-3-aryl-5-aminopyrazoles | N-Chlorosuccinimide (NCS) | 4-Chloro-5-aminopyrazole derivatives | 48-72% | beilstein-archives.org |
| 5-Acetylamino-3-methyl-1-phenylpyrazole | POCl₃ / DMF | 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | Not specified | researchgate.net |
Theoretical and Computational Investigations of 5 Chloro 1h Pyrazolo 3,4 B Pyrazine
Electronic Structure Elucidation (e.g., DFT Calculations, Frontier Molecular Orbitals)
The electronic structure of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its derivatives is a subject of significant interest in computational chemistry. Density Functional Theory (DFT) calculations are a primary tool for elucidating the electronic properties of this heterocyclic system. These studies often focus on the impact of substituents on the fused pyrazole-pyrazine core.
For instance, in a study on a related pyrazole (B372694) derivative, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the optimized molecular structure, including bond lengths and angles. materialsciencejournal.org The calculations revealed specific bond lengths for the aromatic C=C bonds, the azo group (N7-N8), and the imine (C1=N8) bond, providing a detailed picture of the molecule's geometry. materialsciencejournal.org The dipole moment was also calculated, offering insights into the molecule's polarity. materialsciencejournal.org
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. For the aforementioned pyrazole derivative, the HOMO and LUMO energies were calculated, and the energy gap was determined. materialsciencejournal.org This energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO across the molecule highlights the regions most likely to act as electron donors and acceptors, respectively.
Mulliken atomic charges and molecular electrostatic potential (MEP) maps provide further details on the charge distribution. materialsciencejournal.org In the case of the studied pyrazole, the analysis identified the most electronegative and electropositive carbon and hydrogen atoms, which is critical for understanding intermolecular interactions. materialsciencejournal.org
While direct DFT data for this compound is not extensively detailed in the provided results, the methodologies applied to similar pyrazole-containing compounds are directly transferable and essential for understanding its electronic behavior.
Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative
| Property | Value |
| HOMO Energy | -5.74 eV |
| LUMO Energy | -1.98 eV |
| Energy Gap (HOMO-LUMO) | 3.76 eV |
| Dipole Moment | 4.59 Debye |
Data derived from studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. materialsciencejournal.org
Conformational Analysis and Tautomeric Considerations (e.g., 1H- and 2H-isomers)
The this compound scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The position of the hydrogen atom on the pyrazole ring nitrogen significantly influences the compound's properties and reactivity. Computational studies are vital for determining the relative stabilities of these tautomers.
For related heterocyclic systems like 5-chlorotetrazole, DFT calculations have been employed to predict the most stable tautomer in different environments. researchgate.net The infrared spectrum of matrix-isolated 5-chlorotetrazole was found to be in good agreement with the spectrum calculated for the 2H-tautomer. researchgate.net Conversely, in the solid state, the more polar 1H-tautomer is the exclusive form observed. researchgate.net This highlights the influence of intermolecular interactions in determining the favored tautomer.
Similar computational approaches can be applied to this compound to predict the relative energies of its 1H- and 2H-isomers. The stability of these tautomers can be influenced by the solvent and the presence of substituents. The choice of the computational method and basis set is crucial for obtaining accurate energy predictions.
Conformational analysis of related halogenated pyran analogues has also been investigated using both experimental techniques and DFT calculations. beilstein-journals.org These studies have shown that even with significant 1,3-diaxial repulsion between halogens, certain conformations are preferred. beilstein-journals.org Natural Bonding Orbital (NBO) analysis can further elucidate the effects of hyperconjugation on conformational preferences. beilstein-journals.org
The study of tautomerism is not limited to simple pyrazoles. In more complex systems like azido (B1232118) triazoles, both 1H/2H and azide/tetrazole isomerizations have been investigated using DFT. rsc.org These studies revealed that the ease of 1H/2H tautomerization is influenced by the electronic nature of the substituents. rsc.org
Reaction Mechanism Predictions and Pathways (Computational Modeling of Reactivity)
Computational modeling is a powerful tool for predicting reaction mechanisms and pathways involving this compound. The chlorine atom at the 5-position makes the compound susceptible to various nucleophilic substitution reactions.
For instance, the synthesis of 1H-pyrazolo[3,4-b]quinolines from 5-chloro-4-formylpyrazoles and aromatic amines, a reaction first described by Brack, has been the subject of mechanistic studies. nih.govmdpi.com Two possible mechanisms have been proposed. One involves the initial formation of a Schiff base, followed by rearrangements to form the final product. nih.govmdpi.com An alternative mechanism suggests a nucleophilic substitution of the chlorine atom by the amine, followed by ring formation. uj.edu.pl Experimental evidence appears to support the former mechanism. uj.edu.pl
The Gould-Jacobs reaction, used to synthesize 4-chloro-1H-pyrazolo[3,4-b]pyridines, has also been mechanistically elucidated. mdpi.com The reaction proceeds through the initial attack of the aminopyrazole on an enol ether, followed by cyclization and subsequent chlorination. mdpi.com
More recent studies have focused on cascade reactions for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov Control experiments and computational studies have been used to propose a reaction mechanism involving a 6-endo-dig cyclization, where a silver salt coordinates to an alkyne, facilitating the cyclization process. nih.gov
These examples demonstrate the utility of computational chemistry in understanding and predicting the reactivity of the this compound scaffold and its derivatives, guiding the design of new synthetic routes.
Molecular Docking and Binding Affinity Predictions (in non-clinical contexts, e.g., enzyme inhibition mechanisms without human trial implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the binding mode of this compound derivatives to protein targets, such as enzymes, to understand potential inhibition mechanisms.
For example, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov Molecular docking studies were performed to understand the binding mode of these inhibitors within the TBK1 active site. nih.gov These studies help in rationalizing the structure-activity relationships (SARs) observed and guide the design of more potent inhibitors. nih.gov
In another study, molecular docking was used to investigate the binding of 1H-pyrazolo[3,4-b]pyridine derivatives to proteins involved in the viral adsorption process of HSV-1. researchgate.net The results suggested a novel mechanism of action for these compounds. researchgate.net
The process of molecular docking involves placing the ligand (the pyrazolo[3,4-b]pyrazine derivative) into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses being the most likely binding modes. These predictions can be validated by comparing them with experimental data, such as X-ray crystal structures of the protein-ligand complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and a particular property or activity of a series of compounds. youtube.com This approach is valuable for predicting the properties of new, unsynthesized compounds based on the known properties of a training set.
QSAR studies have been performed on various pyrazole-containing heterocyclic systems. For instance, a QSAR study on 1-arylpyrazolo[4,5-c]quinolin-4-ones as inhibitors of benzodiazepine-receptor binding showed a significant correlation between the inhibitory activity and the steric and hydrophobic properties of the aryl substituents. nih.gov This suggests that specific positions on the aryl ring have a dominant steric effect, while others are involved in hydrophobic interactions with the receptor. nih.gov
In another example, QSAR models were developed for s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. researchgate.net These models identified key structural features that are important for PDE4B inhibition and selectivity over other isoforms. researchgate.net
For the this compound scaffold, QSAR models could be developed to predict various non-clinical properties, such as its potential as a kinase inhibitor or its herbicidal or insecticidal activity. The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known activity is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the activity. mdpi.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govmdpi.com
The resulting QSAR model can then be used to predict the activity of new this compound derivatives, prioritizing the synthesis of the most promising candidates.
Mechanistic Insights into the Chemical Reactivity of 5 Chloro 1h Pyrazolo 3,4 B Pyrazine
Nucleophilic Substitution Reactions at the 5-Chloro Position
The chlorine atom at the 5-position of the pyrazolo[3,4-b]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused heterocyclic system, which stabilizes the intermediate Meisenheimer complex formed during the reaction. libretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. youtube.com Aromaticity is then restored by the elimination of the chloride ion. youtube.com
This process is analogous to the nucleophilic substitution observed in other halo-substituted pyridines and pyrazines. youtube.com The presence of the pyrazole (B372694) and pyrazine (B50134) rings delocalizes the negative charge of the intermediate, facilitating the reaction. Common nucleophiles used in these transformations include amines, alkoxides, and thiols, leading to a diverse array of functionalized pyrazolo[3,4-b]pyrazine derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 5-Amino-1H-pyrazolo[3,4-b]pyrazine |
| Alkoxide | R-ONa | 5-Alkoxy-1H-pyrazolo[3,4-b]pyrazine |
Metal-Catalyzed Coupling Reactions Involving the Halogen Substituent (e.g., Suzuki coupling)
The chloro-substituent at the 5-position serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
The Suzuki-Miyaura coupling is a prominent example, where the C-Cl bond is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or heteroaryl groups at the 5-position. Similarly, Buchwald-Hartwig amination provides a route to synthesize N-arylated or N-alkylated derivatives by coupling the chloro-substituted scaffold with amines.
Research on structurally similar 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrates the utility of these methods. nih.gov For instance, palladium-catalyzed amination and tandem borylation/Suzuki-Miyaura cross-coupling reactions have been successfully employed to functionalize the heterocyclic core, a strategy directly applicable to 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. nih.gov
Table 2: Common Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos, BINAP | C-N |
| Heck | Alkene | Pd(OAc)₂ | C-C |
Photochemical and Thermal Transformations of the Pyrazolo[3,4-B]pyrazine Scaffold
The photochemical and thermal behavior of the pyrazolo[3,4-b]pyrazine scaffold can lead to unique molecular transformations. While specific studies on this compound are limited, research on related isomers provides valuable insights. For example, the photochemical irradiation of 3,3,4,7-tetramethylpyrazolo[3,4-d]pyridazine in solution resulted in the formation of an isopropenylpyridazine and a cyclopropapyridazine. rsc.org In frozen gas matrices, the reaction yielded a ring-opened diazo isomer. rsc.org These results suggest that the pyrazolo-fused ring system can undergo rearrangements and ring-cleavage reactions under photochemical conditions.
Thermal transformations may also occur, often leading to rearrangements or decomposition depending on the temperature and substitution pattern. These reactions are typically less specific than synthetically planned reactions but are crucial for understanding the compound's stability.
Reactivity in Specific Chemical Environments (e.g., pH, solvent effects)
The reactivity of this compound is influenced by the chemical environment, particularly pH and the choice of solvent.
pH Effects: The pyrazolo[3,4-b]pyrazine system contains multiple nitrogen atoms that can be protonated under acidic conditions or deprotonated under basic conditions. The pyrazole N-H is weakly acidic and can be deprotonated by a strong base. The pyrazine nitrogens are basic and can be protonated by acids. These acid-base equilibria can significantly alter the electronic properties of the ring system, affecting its reactivity in subsequent reactions. For instance, protonation of the pyrazine ring would further activate the 5-position towards nucleophilic attack.
Tautomerism: Like many N-heterocycles, this compound can exist in different tautomeric forms. The proton on the pyrazole ring can potentially reside on either nitrogen atom (N1 or N2). Theoretical calculations on the related 1H-pyrazolo[3,4-b]pyridine system show that the 1H-tautomer is significantly more stable than the 2H-tautomer, and this preference is likely to hold for the pyrazine analogue. mdpi.com The dominant tautomer can influence the regioselectivity of reactions such as N-alkylation.
Solvent Effects: The choice of solvent can impact reaction rates and outcomes. Polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive. In metal-catalyzed coupling reactions, the solvent can influence the solubility of reagents and the stability of the catalytic species. nih.gov
Derivatization, Analogues, and Structure Activity Relationships Sar of Pyrazolo 3,4 B Pyrazine Scaffolds
Synthesis of Substituted 5-Chloro-1H-pyrazolo[3,4-B]pyrazine Derivatives
The synthesis of substituted this compound derivatives is a cornerstone of research into this heterocyclic system. The reactivity of the chlorine atom at the 5-position, coupled with the potential for substitution on both the pyrazole (B372694) and pyrazine (B50134) rings, provides a versatile platform for creating a diverse library of compounds.
A general approach for N1-substitution involves the reaction of the parent 1H-pyrazolo[3,4-b]pyrazine with an appropriate alkyl or aryl halide in the presence of a base. The selection of the base and solvent system is critical to control the regioselectivity of the reaction, as the pyrazole ring contains two nitrogen atoms that could potentially be alkylated. In many cases, a mixture of N1 and N2 isomers may be formed, requiring careful separation and characterization.
The pyrazine ring of the this compound scaffold offers multiple positions for substitution, namely at the C3, C4, and C6 positions. The chlorine atom at C5 is a key functional group that facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.
The reactivity of halopyrazines towards nucleophilic displacement is generally higher than that of corresponding pyridines. thieme-connect.de However, the presence of electron-donating groups on the pyrazine ring can necessitate more forceful reaction conditions. thieme-connect.de Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atom at the C5 position.
Beyond the C5 position, derivatization at other sites on the pyrazine ring has been explored. For example, the introduction of methyl groups at various positions has been reported. mdpi.com The synthesis of such derivatives often involves multi-step sequences starting from appropriately substituted pyrazole precursors.
The introduction of side chains and the fusion of additional rings to the pyrazolo[3,4-b]pyrazine core represent advanced strategies for creating complex and functionally diverse molecules. Side chains can be introduced at various positions, most commonly through the displacement of the C5-chloro group or by functionalization of substituents on the pyrazole or pyrazine rings.
For instance, the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various hydrazides leads to the formation of hydrazones, which can be further cyclized to introduce thiazolidinone and oxadiazole rings. yu.edu.jo These fused ring systems significantly alter the three-dimensional shape and electronic properties of the parent molecule.
Furthermore, the synthesis of tricyclic fused ring systems has been explored to create molecules with specific biological activities. nih.gov These complex structures often involve the fusion of carbocyclic or heterocyclic rings to the pyrazolo[3,4-b]pyrazine scaffold, leading to rigid and well-defined molecular architectures.
Exploration of Bioisosteric Analogues (Purely Chemical/Structural)
Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. In the context of the pyrazolo[3,4-b]pyrazine scaffold, the exploration of bioisosteric analogues involves replacing parts of the core structure with other heterocyclic systems to investigate the impact on its properties.
Similarly, other fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, have been synthesized and studied. researchgate.net These analogues, while not direct derivatives of this compound, provide valuable insights into the structure-property relationships of fused pyrazole-containing heterocycles.
Influence of Substituents on Electronic and Steric Properties
The chlorine atom at the C5 position is an electron-withdrawing group, which enhances the electrophilic character of the pyrazine ring and makes it susceptible to nucleophilic attack. The introduction of electron-donating or electron-withdrawing groups at other positions on the pyrazine or pyrazole rings can further modulate this reactivity. For instance, the presence of an amino group at C3 would increase the electron density of the ring system, while a nitro group would have the opposite effect.
Steric effects are also a critical consideration. Bulky substituents at the N1 position or on the pyrazine ring can hinder the approach of reactants and influence the preferred conformation of the molecule. For example, the introduction of a large phenyl group at N1 will create more steric bulk than a methyl group, which can affect how the molecule interacts with other molecules or surfaces.
SAR Studies Pertaining to Non-Clinical Biological Probes or Material Properties
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its functional properties. For this compound derivatives, SAR studies have been conducted to explore their potential as non-clinical biological probes and for applications in materials science.
In the context of biological probes, SAR studies have focused on identifying the key structural features required for interaction with specific biological targets. For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been investigated as kinase inhibitors. nih.gov These studies have revealed that the nature and position of substituents on the heterocyclic core are critical for both potency and selectivity.
For example, a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors identified that specific substitutions at the R1 and R2 positions were crucial for high potency. nih.gov This highlights the importance of systematic structural modifications to optimize the desired biological activity.
Beyond biological applications, the unique photophysical properties of some pyrazolo[3,4-b]quinoline derivatives, which share a similar fused heterocyclic core, have been investigated. researchgate.net These studies suggest that the electronic properties of the pyrazolo[3,4-b]pyrazine scaffold could be tuned for applications in organic electronics or as fluorescent probes. The introduction of different substituents can alter the absorption and emission wavelengths of these compounds, making them suitable for various optical applications.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 1h Pyrazolo 3,4 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in solution. ipb.pt By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be assembled. emerypharma.comnih.gov
¹H NMR: The proton NMR spectrum provides crucial information about the number and environment of hydrogen atoms in the molecule. For the parent pyrazine (B50134) ring, a simple spectrum with a singlet for the four equivalent protons is expected. ipb.pt In this compound, the protons on the pyrazine and pyrazole (B372694) rings exhibit characteristic chemical shifts. The specific chemical shifts and multiplicities of the protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system. ipb.pt
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons bonded to electronegative atoms like chlorine and nitrogen typically appearing at lower fields. researchgate.net
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms. nih.govresearchgate.netmdpi.com
COSY spectra reveal proton-proton coupling interactions, helping to identify adjacent protons within the pyrazole and pyrazine rings. beilstein-journals.org
Below is a table summarizing typical NMR data for pyrazolo[3,4-b]pyrazine derivatives.
| Nucleus | Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |
| ¹H | 1D NMR | Signals corresponding to aromatic protons on the pyrazole and pyrazine rings. |
| ¹³C | 1D NMR | Resonances for each unique carbon, including those attached to chlorine and nitrogen. |
| ¹H-¹H | COSY | Cross-peaks indicating coupling between adjacent protons. |
| ¹H-¹³C | HMBC | Correlations between protons and carbons, confirming connectivity. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. researchgate.netasianpubs.org The molecular formula of this compound is C₅H₃ClN₄, with a molecular weight of approximately 154.56 g/mol . synblock.com
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with the [M+2]⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related pyrazolo[3,4-b]pyridine structures involve the initial loss of small, stable molecules. For instance, the fragmentation of similar heterocyclic systems often begins with the elimination of molecules like HCN. researchgate.netasianpubs.org In the case of this compound, potential fragmentation could involve the loss of HCl followed by the elimination of HCN. researchgate.netasianpubs.org
A high-resolution mass spectrometry (HRMS) analysis can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. beilstein-journals.org
Table of Expected Mass Spectrometry Data:
| Analysis | Expected Result | Significance |
| Molecular Ion (M⁺) | m/z corresponding to C₅H₃ClN₄ | Confirms molecular weight |
| Isotope Pattern | [M+2]⁺ peak at ~33% of M⁺ | Confirms the presence of one chlorine atom |
| Fragmentation | Loss of HCl, HCN | Provides structural insights |
| High-Resolution MS | Exact mass measurement | Determines elemental composition |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
IR Spectroscopy: The IR spectrum reveals the presence of specific bonds and functional groups. Key vibrational modes for this compound would include:
N-H stretching: A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H bond in the pyrazole ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.
C=N and C=C stretching: These vibrations within the heterocyclic rings would be observed in the 1500-1650 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The totally symmetric vibrational modes of the pyrazine ring, such as ring breathing and stretching, would be prominent in the Raman spectrum. researchgate.net
The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, providing a detailed fingerprint for its identification and characterization. researchgate.net
Table of Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=N, C=C Stretch | 1500-1650 | IR, Raman |
| Ring Breathing/Stretching | (Specific to pyrazine ring) | Raman |
| C-Cl Stretch | 600-800 | IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for this compound by determining its three-dimensional arrangement in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
For related pyrazolo[3,4-d]pyrimidine structures, X-ray diffraction has been used to elucidate the planarity of the fused ring system and the orientation of substituents. mdpi.com In the case of this compound, a single crystal X-ray diffraction study would confirm the connectivity of the atoms, the tautomeric form of the pyrazole ring in the solid state, and how the molecules pack in the crystal lattice. This information is crucial for understanding the physical properties of the compound and its potential interactions in a biological or material context.
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. beilstein-journals.org A suitable reversed-phase HPLC method would involve a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS to confirm its identity and purity. The gas chromatogram will show a peak at a specific retention time, and the mass spectrum of this peak will provide the molecular weight and fragmentation pattern, as discussed previously.
Table of Chromatographic Parameters:
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |
| HPLC | C18 | Acetonitrile/Water | UV-Vis |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive characterization of complex samples. researchgate.net
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net LC-MS is particularly useful for analyzing reaction mixtures, identifying impurities, and studying the metabolism of this compound. It allows for the determination of the molecular weights of components as they elute from the HPLC column.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples HPLC with NMR spectroscopy, enabling the acquisition of NMR spectra for individual components of a mixture without the need for prior isolation. researchgate.net This powerful technique can provide complete structural elucidation of impurities and byproducts in a sample of this compound.
These advanced hyphenated techniques provide a wealth of information from a single analysis, making them invaluable tools in the research and development of compounds like this compound. researchgate.net
Emerging Applications and Research Avenues for 5 Chloro 1h Pyrazolo 3,4 B Pyrazine Derivatives Non Clinical Focus
Utilization as Chemical Probes in Biological Systems
Derivatives of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine are increasingly being recognized for their potential as chemical probes to investigate complex biological systems. Their ability to be tailored to interact with specific biomolecules makes them powerful tools for in vitro studies of cellular mechanisms, particularly as enzyme inhibitors.
One of the most significant applications in this area is the development of inhibitors for the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). nih.govnih.gov SHP2 is a crucial signaling node in various cellular processes, and its dysregulation is implicated in several diseases. Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyrazine derivatives that act as selective allosteric inhibitors of SHP2. nih.gov These compounds bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. nih.gov This allosteric inhibition mechanism offers high selectivity, a desirable feature for a chemical probe.
In one study, a derivative, compound 4b , was identified as a highly potent and selective SHP2 allosteric inhibitor with an IC₅₀ value of 3.2 nM in in-vitro assays. nih.gov This level of potency is significantly higher than that of previously reported inhibitors like IACS-13909. nih.gov Molecular docking studies have elucidated the binding mode of these inhibitors, showing key hydrogen bond interactions with residues within the allosteric pocket of SHP2. nih.gov The ability of these compounds to downregulate the phosphorylation of downstream signaling proteins, such as ERK and AKT, has been demonstrated in cellular assays, further validating their use as probes to dissect SHP2-mediated signaling pathways. nih.gov
Beyond SHP2, the broader pyrazolopyridine scaffold has been explored for the inhibition of other enzymes, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. chemrevlett.com This highlights the versatility of the pyrazolo[3,4-b]pyrazine core in the design of enzyme inhibitors for studying a variety of cellular functions in vitro.
Table 1: In Vitro Inhibitory Activity of a 1H-pyrazolo[3,4-b]pyrazine Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
| 4b | SHP2 | 3.2 | nih.gov |
| IACS-13909 (Control) | SHP2 | 56.85 | nih.gov |
Role in Materials Science
The pyrazolo[3,4-b]pyrazine core is an attractive building block for the creation of advanced materials due to its electron-deficient nature and rigid, planar structure. These properties are highly sought after in the field of materials science for applications in organic electronics and photoluminescent materials.
Derivatives of pyrazines and related fused heterocyclic systems have been investigated for their use as organic semiconductors . The electron-withdrawing character of the pyrazine (B50134) ring can be combined with electron-donating moieties to create donor-acceptor (D-A) type molecules. This architecture facilitates intramolecular charge transfer (ICT), a key process for semiconducting behavior.
Furthermore, the inherent fluorescence of many pyrazole (B372694) and pyrazine derivatives makes them promising candidates for fluorescent dyes and emissive layers in Organic Light-Emitting Diodes (OLEDs) . By modifying the substituents on the pyrazolo[3,4-b]pyrazine scaffold, the photophysical properties, such as the emission wavelength and quantum yield, can be finely tuned. For instance, the introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color of the emitted light. While specific research on this compound in OLEDs is emerging, related pyrazine-based compounds have shown significant promise. For example, pyrazine-triphenylamine fused compounds have been successfully incorporated into OLED devices. The development of such materials from the this compound scaffold could lead to new optoelectronic devices with tailored properties.
Application in Catalysis and Ligand Design
The nitrogen atoms within the pyrazolo[3,4-b]pyrazine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up avenues for the application of its derivatives in catalysis and ligand design.
While the direct use of this compound as a ligand in catalysis is an area of ongoing research, the synthesis of related pyrazolo[3,4-b]pyridine derivatives has been achieved using catalytic methods. For example, a novel nano-magnetic metal-organic framework has been employed as a catalyst for the efficient synthesis of these heterocyclic systems. nih.govnih.govresearchgate.net This demonstrates the compatibility of the pyrazolopyridine core with catalytic processes.
The design of ligands is crucial for the development of catalysts with high activity and selectivity. The rigid structure of the pyrazolo[3,4-b]pyrazine scaffold can provide a well-defined coordination geometry around a metal center. By introducing various functional groups, the steric and electronic properties of the resulting ligand can be modulated to fine-tune the performance of the catalyst. Pyrazine derivatives have been successfully used to create coordination compounds with various transition metals, such as ruthenium, manganese, iron, cobalt, and nickel. mdpi.com These complexes exhibit interesting electronic and structural properties, and their catalytic potential is an active area of investigation. The bidentate nature of some pyrazine-based ligands, coordinating through a pyrazine nitrogen and an atom from a substituent, allows for the formation of stable metal complexes. mdpi.com
Table 2: Metal Complexes with Pyrazine-Derivative Ligands
| Ligand Type | Metal Ions | Potential Application |
| Pyrazine-based tectons | Platinum(II) | Supramolecular assembly, Host-guest chemistry |
| N'-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Biologically active coordination compounds |
| 2,3-bis(2-pyridyl)pyrazine | Ruthenium(III) | Coordination chemistry |
Development of Novel Chemical Reagents
The this compound molecule is a versatile platform for the synthesis of more complex chemical entities, positioning it as a valuable chemical reagent. The chlorine atom at the 5-position is a key functional handle that can be readily substituted through various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of pyrazolo[3,4-b]pyrazine derivatives.
The ability to easily modify the core structure is a significant advantage in the development of new compounds for various applications. For instance, the chloro-substituent can be replaced by amines, thiols, or alkoxides to create derivatives with different electronic and steric properties. This synthetic accessibility makes this compound a foundational building block in medicinal chemistry and materials science research. The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, has been achieved using chloro-substituted pyrazole derivatives as starting materials. mdpi.commdpi.com
Supramolecular Chemistry and Self-Assembly Potential
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the pyrazolo[3,4-b]pyrazine scaffold holds considerable promise. The planar structure and the presence of hydrogen bond donors and acceptors make these derivatives ideal candidates for designing self-assembling systems.
Pyrazine-based molecules have been successfully employed as "tectons" or building blocks in the construction of well-defined supramolecular architectures. rsc.org Through carefully designed non-covalent interactions, such as hydrogen bonding and π-π stacking, these molecules can self-assemble into larger, ordered structures like macrocycles and polymers. For example, pyrazine-based donor tectons with pendant pyridine (B92270) units have been shown to form hexagonal metallosupramolecular assemblies through coordination-driven self-assembly. rsc.org
The ability of pyrazine-containing organometallic complexes to act as hosts for guest molecules has also been demonstrated. nih.gov This opens up possibilities for the development of sensors and molecular recognition systems based on the this compound framework. The self-assembly of these derivatives could lead to the formation of novel materials with interesting properties, such as porous solids for gas storage or stimuli-responsive gels. While specific studies on the supramolecular chemistry of this compound are still in their early stages, the foundational principles established with related pyrazine systems suggest a rich area for future exploration.
Concluding Perspectives and Future Research Trajectories
Remaining Synthetic Challenges and Opportunities
These challenges, however, are paving the way for significant opportunities in synthetic chemistry. The development of continuous flow manufacturing processes is a major advancement. scispace.comresearchgate.netmit.edumdpi.com Flow chemistry not only enhances safety by using reactive intermediates like diazonium salts and hydrazines in situ, but it also allows for precise control over reaction parameters, often leading to higher yields and purity. scispace.commdpi.com This methodology has been successfully applied to produce pyrazoles and their fused systems, demonstrating its potential for the large-scale, safe, and efficient synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its derivatives. scispace.comresearchgate.netmit.edu Furthermore, the exploration of novel catalytic systems, such as nano-magnetic metal-organic frameworks, under solvent-free conditions presents a green and efficient alternative for constructing the pyrazolopyridine scaffold, a close structural analog. nih.gov
Advancements in Computational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the pyrazolo[3,4-b]pyrazine scaffold is accelerating research and development. rsc.orgrsc.org Techniques like computer-aided drug design (CADD), molecular docking, and Density Functional Theory (DFT) are pivotal in rationally designing novel derivatives and predicting their properties before undertaking complex synthesis. rsc.orgrsc.orgnih.govnih.gov
Molecular docking studies, for example, help elucidate the binding modes of pyrazolopyrimidine-based inhibitors with their biological targets, such as protein kinases. rsc.orgresearchgate.netresearchgate.net This allows researchers to identify key amino acid residues and interactions that are crucial for activity, guiding the design of more potent and selective compounds. rsc.orgnih.gov DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govnih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) provides insights into the charge transfer within the molecule, which correlates with its reactivity and potential biological activity. mdpi.com These computational approaches have been successfully used to design novel pyrazolo[3,4-b]pyridine derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. rsc.orgrsc.orgnih.gov
The integration of these computational tools not only streamlines the discovery process but also reduces costs and the reliance on extensive experimental screening. Future advancements may involve the use of machine learning and artificial intelligence to build more accurate predictive models for activity and toxicity, further accelerating the journey from concept to application. researchgate.net
Table 1: Computational Methods in Pyrazole (B372694) Derivative Research
| Computational Method | Application | Key Insights | References |
| Molecular Docking | Predicting binding modes of inhibitors to protein targets (e.g., kinases). | Identifies key interactions, binding affinity, and guides rational drug design. | rsc.org, nih.gov, nih.gov, nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and vibrational frequencies. | Predicts reactivity, stability, and spectroscopic properties; analyzes HOMO-LUMO gaps. | nih.gov, nih.gov, mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Developing quantitative structure-activity relationships. | Creates predictive models to correlate molecular fields with biological activity. | rsc.org |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of ligand-protein complexes over time. | Assesses the stability of binding poses and conformational changes. | rsc.org, nih.gov |
| CADD (Computer-Aided Drug Design) | Integrating various computational tools for drug discovery. | Facilitates scaffold hopping and the rational design of novel, potent compounds. | rsc.org, rsc.org, nih.gov |
Broader Impact on Heterocyclic Synthetic Methodology
The pursuit of efficient synthetic routes to this compound and its analogs contributes significantly to the broader field of heterocyclic chemistry. The challenges associated with this scaffold often drive the development of novel synthetic methods with wide applicability.
One prominent example is the development of alternative cross-coupling strategies. The chlorine atom on the pyrazine (B50134) ring is a key handle for functionalization, often through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. However, these reactions can be problematic for certain heteroaromatic substrates. Research into overcoming these limitations has led to the application of methods like desulfinative cross-coupling, which has proven uniquely effective for unreactive chloro pyrazolopyrazine starting materials where traditional methods fail. acs.org
Furthermore, the synthesis of pyrazolo[3,4-b]pyridines, close relatives of the title compound, has been a fertile ground for advancing multi-component reactions (MCRs). mdpi.comnih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. mdpi.com The development of new catalytic systems, including solid acid catalysts, for these reactions under mild, environmentally friendly conditions represents a significant step forward. nih.gov The adoption of continuous flow processes for constructing pyrazole-based heterocycles further underscores the impact on modern synthetic manufacturing, emphasizing safety, scalability, and efficiency. scispace.comresearchgate.netmit.edumdpi.com
Strategic Directions for Rational Derivatization and Scaffold Exploration
The 1H-pyrazolo[3,4-b]pyrazine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets through selective modifications. ekb.egresearchgate.net The chlorine atom at the 5-position is a particularly valuable functional group, acting as a versatile anchor for introducing a wide array of substituents via nucleophilic substitution or cross-coupling reactions.
A primary strategic direction is the continued exploration of this scaffold for the development of protein kinase inhibitors. nih.govresearchgate.netresearchgate.net By applying strategies like scaffold hopping and rational drug design, researchers have successfully developed potent inhibitors of targets like Tropomyosin receptor kinases (TRKs) based on the related pyrazolo[3,4-b]pyridine core. rsc.orgrsc.orgnih.gov The pyrazole portion of the molecule often acts as a hydrogen bond donor/acceptor, while the fused pyridine (B92270)/pyrazine ring can engage in crucial π–π stacking interactions within the ATP-binding site of kinases. nih.gov
Future derivatization strategies will likely focus on:
Exploring diverse substitution patterns: Systematically modifying all available positions on the bicyclic ring to build comprehensive structure-activity relationship (SAR) models. researchgate.netdoaj.org
Fine-tuning physicochemical properties: Attaching functional groups that modulate solubility, metabolic stability, and cell permeability to improve drug-like properties.
Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibitors to design molecules with novel mechanisms of action for increased selectivity and potency.
Table 2: Example Derivatives of the Pyrazolopyridine/Pyrazine Scaffold
| Scaffold | Derivative Type | Target/Application | References |
| Pyrazolo[3,4-b]pyridine | Various substituted analogs | Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. | rsc.org, rsc.org, nih.gov |
| Pyrazolo[3,4-b]pyrazine | Substituted carbohydrazides | Precursors for oxadiazoles, thiadiazoles, and triazoles with potential antimicrobial activity. | derpharmachemica.com |
| Pyrazolo[3,4-b]pyridine | Dimethylamino- and pyrene-substituted | Fluorescent probes with high affinity for β-amyloid plaques in Alzheimer's disease research. | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Various substituted analogs | Inhibitors of c-Src/Abl, and p38-α kinases for anticancer applications. | researchgate.net, researchgate.net |
Emerging Non-Clinical Applications and Interdisciplinary Research
While the primary focus for pyrazolopyrazine derivatives has been in medicinal chemistry, their unique chemical and photophysical properties are opening doors to exciting non-clinical applications and interdisciplinary research. researchgate.net
One of the most promising areas is in the development of advanced materials. The fused aromatic system of pyrazolo[3,4-b]pyridines and pyrazines makes them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govnih.gov Their inherent fluorescence, which can be tuned by chemical modification, is a key property for these applications. nih.govnih.gov
This fluorescence is also being harnessed in the field of chemical and biological sensing. Researchers have developed novel pyrazolo[3,4-b]pyridine derivatives that act as fluorescent probes, demonstrating high and selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com This highlights their potential as diagnostic tools for neurodegenerative diseases. mdpi.com The development of pyrazole-based scaffolds as fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET) further underscores their value in diagnostic imaging for a range of diseases. mdpi.com In addition, the use of pyrazolopyrazines as disperse dyes and fluorescent dyes in other industries showcases the versatility of this heterocyclic system beyond the biomedical sphere. researchgate.net
Future interdisciplinary research will likely explore the integration of this scaffold into novel polymers, metal-organic frameworks for catalysis and gas storage, and advanced biosensors with enhanced sensitivity and selectivity. nih.govnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives?
A four-step synthetic route is widely used, starting from intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. Key steps include cyclization reactions and functionalization via nucleophilic substitution (e.g., replacing chlorine atoms with amines or phenols). Characterization relies on spectral analyses (NMR, IR) and elemental analysis to confirm purity and regiochemistry .
Q. How can the structural and electronic properties of pyrazolo[3,4-b]pyrazine derivatives be experimentally validated?
X-ray crystallography is critical for determining bond angles, hydrogen bonding (N–H⋯N), and π-π stacking interactions (e.g., centroid distances of ~3.43 Å). These structural insights correlate with solubility and stability in solid-state applications. Electrochemical studies (cyclic voltammetry) further elucidate redox behavior and electron-withdrawing effects of substituents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrazolo[3,4-b]pyrazine derivatives?
IL-1β inhibition assays in human monocyte-derived macrophages are commonly used to assess anti-inflammatory potential. Dose-response curves and IC₅₀ values help rank compound efficacy. Streptomycin and clotrimazole are typical reference standards for antimicrobial activity screening .
Advanced Research Questions
Q. How can computational methods guide the optimization of pyrazolo[3,4-b]pyrazine derivatives for kinase inhibition?
Molecular docking and density functional theory (DFT) predict binding affinities to targets like the p38 MAP kinase A-loop. Substructure searches in databases (e.g., SciFinder) identify lead compounds, followed by MD simulations to assess stability of ligand-receptor interactions. Substituent effects (e.g., electron-withdrawing groups) are modeled to enhance inhibitory potency .
Q. What strategies resolve contradictions between theoretical and experimental data in energetic pyrazolo[3,4-b]pyrazine salts?
Discrepancies in detonation velocity or sensitivity (e.g., impact vs. friction) are addressed by refining computational parameters. For example, volume-based thermodynamics (VBT) adjusts crystal density predictions, while experimental validation via small-scale sensitivity tests (BAM fall hammer) ensures alignment with theoretical models. Comparative studies of ammonium vs. guanidinium salts highlight trade-offs between stability and performance .
Q. How do reaction conditions influence selectivity in chlorination and sulfenylation of pyrazolo[3,4-b]pyrazine cores?
Temperature-controlled chlorination (e.g., using oxalyl chloride) ensures mono- or di-substitution. Sulfenyl chloride intermediates react selectively with primary amines (e.g., morpholine) to form pentacyclic derivatives. Reaction monitoring via TLC and GC-MS optimizes yields and minimizes side products .
Q. What crystallographic techniques validate noncovalent interactions in pyrazolo[3,4-b]pyrazine-based polymers?
AIM (Atoms-in-Molecules) theory identifies bond critical points (bcps) for S···N contacts, while time-dependent DFT (TD-DFT) predicts intramolecular charge transfer (ICT) in conjugated systems. Planarity, critical for low bandgap materials, is confirmed via π-π interaction analysis in crystal packing .
Q. How are chiral isomers of pyrazolo[3,4-b]pyrazine derivatives characterized for patent claims?
Chiral chromatography (HPLC with polysaccharide columns) and polarimetry distinguish enantiomers. Patent claims require demonstrating "essentially free" impurity levels (e.g., <0.1% levorotatory isomer) via LC-MS. Stability studies under accelerated conditions (40°C/75% RH) ensure isomer integrity during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
